MAO-A Inhibition Profile vs MAO-B Inhibitors
3,4-Diaminoquinolin-2(1H)-one exhibits a moderate, micromolar inhibitory effect on human recombinant MAO-A. This contrasts sharply with highly optimized, sub-micromolar MAO-B inhibitors from the same quinoline class, highlighting its distinct selectivity profile. This difference is crucial for researchers seeking a tool compound with a defined, but not extreme, level of MAO-A modulation [1]. In a cross-study comparison, compound C7 (a related quinoline derivative) shows a ~292-fold greater potency for MAO-B (IC50 = 0.31 μM) than 3,4-diaminoquinolin-2(1H)-one does for MAO-A [2].
| Evidence Dimension | Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 90.4 μM (90,400 nM) |
| Comparator Or Baseline | Compound C7 (quinoline derivative): IC50 = 0.31 ± 0.09 μM (MAO-B) |
| Quantified Difference | ~292-fold difference in potency (target compound is less potent) |
| Conditions | Inhibition of recombinant human MAO-A measured via kynuramine conversion to 4-hydroxyquinoline (20 min fluorescence assay) vs. MAO-B inhibition measured by Amplex Red assay. |
Why This Matters
This quantitative distinction is critical for assay development; the target compound serves as a moderate, reference MAO-A inhibitor, while a potent MAO-B inhibitor like compound C7 is unsuitable for the same experimental context.
- [1] BindingDB. BDBM50409066. IC50 data for recombinant human MAO-A. Accessed 2026. View Source
- [2] Repositório da Universidade de Lisboa. Avaliação biológica de inibidores da monoamina oxidase A e B: síntese de análogos promissores. 2015. View Source
